molecular formula C15H17N3O2 B13747958 Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- CAS No. 25665-01-4

Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-

Cat. No.: B13747958
CAS No.: 25665-01-4
M. Wt: 271.31 g/mol
InChI Key: XCHBWNUDMKFJDW-UHFFFAOYSA-N
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Description

Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- is a chemical compound with the molecular formula C15H17N3O2. It is known for its unique structure, which includes a bis(2-hydroxyethyl)amino group attached to a methylphenyl ring, and a propanedinitrile group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- typically involves the reaction of 4-[bis(2-hydroxyethyl)amino]-2-methylbenzaldehyde with malononitrile. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with various functional groups replacing the nitrile groups.

Scientific Research Applications

Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]phenyl]methylene]-
  • Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]malononitrile

Uniqueness

Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

25665-01-4

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C15H17N3O2/c1-12-8-15(18(4-6-19)5-7-20)3-2-14(12)9-13(10-16)11-17/h2-3,8-9,19-20H,4-7H2,1H3

InChI Key

XCHBWNUDMKFJDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)C=C(C#N)C#N

Origin of Product

United States

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